4-(2H-1,3-benzodioxole-5-carbonyl)-7-(furan-2-yl)-1,4-thiazepane
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Description
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.39. The purity is usually 95%.
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Biological Activity
The compound 4-(2H-1,3-benzodioxole-5-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Contains a benzodioxole moiety, which is known for its diverse pharmacological properties.
- Incorporates a furan ring that may enhance biological activity through various interactions.
- The thiazepane ring contributes to the compound's structural uniqueness and potential therapeutic effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation: It could bind to various receptors, influencing cellular signaling processes and gene expression.
- Antioxidant Activity: The presence of the benzodioxole and furan rings may contribute to antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The thiazepane ring is often associated with enhanced antibacterial activity. Studies suggest that derivatives of benzodioxole have shown effectiveness against various bacterial strains.
Anti-inflammatory Effects
Compounds containing benzodioxole have been reported to possess anti-inflammatory properties. This activity can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer activity. The interaction with specific molecular targets involved in cell proliferation and apoptosis could lead to tumor cell growth inhibition.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | References |
---|---|---|
Antimicrobial | Enzyme inhibition | |
Anti-inflammatory | Cytokine modulation | |
Anticancer | Apoptosis induction |
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of similar benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.
- Anti-inflammatory Research : In vivo studies demonstrated that compounds with a similar structure reduced edema in animal models by modulating inflammatory pathways, supporting their use in treating inflammatory diseases.
- Anticancer Investigation : A recent study explored the cytotoxic effects of thiazepane derivatives on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating promising anticancer properties.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(12-3-4-13-15(10-12)22-11-21-13)18-6-5-16(23-9-7-18)14-2-1-8-20-14/h1-4,8,10,16H,5-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIKFCIJQKNBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.